2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7ClF3NO It is a halogenated amide, characterized by the presence of chlorine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-chloro-4-(trifluoromethyl)aniline and chloroacetyl chloride
Catalysts: Base such as triethylamine
Solvents: Organic solvents like dichloromethane
Purification: Crystallization or recrystallization to obtain pure product
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The amide group can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-trifluoromethylphenyl)acetamide
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- 2-Chloro-N-(4-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZQNSBLIISUDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199534 | |
Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572881-38-0 | |
Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572881-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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